molecular formula C24H23NO B8391139 1-Tritylpiperidin-3-one

1-Tritylpiperidin-3-one

Cat. No.: B8391139
M. Wt: 341.4 g/mol
InChI Key: YXFHHQINUILDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tritylpiperidin-3-one is a versatile synthetic intermediate in which the trityl (triphenylmethyl) group serves as a robust protecting group for the secondary amine. This protection is crucial in multi-step organic synthesis, particularly in pharmaceutical research, as it prevents the nitrogen atom from participating in unwanted side reactions, allowing for selective functionalization of the ketone at the 3-position . The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals, making building blocks like this one highly valuable for constructing potential bioactive molecules . The primary research value of 1-Tritylpiperidin-3-one lies in its role as a key precursor for the discovery and development of new drugs. Its scaffold is a privileged structure in medicinal chemistry, and it can be used to generate libraries of compounds for structure-activity relationship (SAR) studies. The ketone functionality is a reactive handle for various chemical transformations, including condensations, reductions, and nucleophilic additions, enabling researchers to efficiently build molecular complexity. After the desired synthetic modifications are complete, the trityl group can be readily removed under mild acidic conditions to reveal the free amine for further derivatization or final product formation . This product is intended for use in research laboratories only. It is strictly for research purposes and is not classified or intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-tritylpiperidin-3-one

InChI

InChI=1S/C24H23NO/c26-23-17-10-18-25(19-23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16H,10,17-19H2

InChI Key

YXFHHQINUILDQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Conformational Effects

  • 1-Tritylpiperidin-3-one vs.
  • 1-Tritylpiperidin-3-one vs. 2,6-Diarylpiperidin-4-one derivatives: highlights that aryl groups at positions 2 and 6 enhance biological activity by stabilizing planar conformations. In contrast, the trityl group at position 1 in 1-Tritylpiperidin-3-one may favor non-planar conformations, affecting interactions with enzymatic pockets .

Functional Group and Reactivity

  • Trityl Group vs. Chloroacetyl Group (as in 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one):
    The electron-withdrawing chloroacetyl group increases electrophilicity at the ketone, facilitating nucleophilic reactions. Conversely, the trityl group is electron-rich and sterically bulky, which may reduce reactivity at the ketone moiety while enhancing lipophilicity .

Molecular Weight and Physicochemical Properties

  • 1-Tritylpiperidin-3-one (MW 341.44) vs. (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One (MW 357.44, CAS 105526-85-0): The pyrrolidinone analog has a higher molecular weight due to the additional oxygen atom in the trityloxymethyl substituent. Both compounds exhibit low solubility in aqueous media, but the piperidine ring in 1-Tritylpiperidin-3-one may confer slightly better metabolic stability compared to the five-membered pyrrolidinone .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Relevance Reference
1-Tritylpiperidin-3-one C₂₄H₂₃NO 341.44 1-Trityl Steric hindrance, lipophilicity Inferred
1-(4-Nitrophenyl)piperidin-2-one C₁₁H₁₂N₂O₃ 220.23 1-(4-Nitrophenyl) Electrophilic reactivity
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One C₂₄H₂₃NO₂ 357.44 Trityloxymethyl Low aqueous solubility
1-Benzyl-3-methylpiperidin-4-one C₁₃H₁₅NO 201.27 1-Benzyl, 3-methyl Dopaminergic activity

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Tritylpiperidin-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves tritylation of piperidin-3-one derivatives under anhydrous conditions. Key steps include:

  • Using triphenylmethyl chloride (trityl chloride) in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Optimizing temperature (0–25°C) to minimize side reactions (e.g., trityl group migration) and enhance regioselectivity.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements may involve iterative adjustment of stoichiometry (1.2–1.5 equivalents of trityl chloride) and reaction time (4–12 hours) .

Q. How should researchers characterize 1-Tritylpiperidin-3-one to confirm structural identity and purity?

  • Methodological Answer : Essential characterization techniques include:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to verify trityl group attachment and piperidinone conformation. Pay attention to deshielded carbonyl signals (~205–210 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H]+^+ for C24_{24}H23_{23}NO: 342.1852) .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are suitable for solubility testing of 1-Tritylpiperidin-3-one in biological assays?

  • Methodological Answer : Due to its hydrophobic trityl group, the compound shows limited aqueous solubility. Recommended approaches:

  • Pre-dissolve in DMSO (≤1% v/v final concentration) for in vitro studies.
  • For in vivo applications, use lipid-based carriers (e.g., cyclodextrins or liposomes) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-Tritylpiperidin-3-one across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Systematic strategies include:

  • Batch Reproducibility Testing : Compare activity across independently synthesized batches using standardized assays (e.g., enzyme inhibition IC50_{50} measurements) .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical variations .

Q. What computational approaches are effective for predicting the binding mechanisms of 1-Tritylpiperidin-3-one with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Prioritize targets with hydrophobic binding pockets due to the trityl group’s steric bulk .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
  • QSAR Modeling : Train models on analogs (e.g., trityl-protected amines) to predict ADMET properties and optimize lead candidates .

Q. How can researchers design experiments to evaluate the metabolic stability of 1-Tritylpiperidin-3-one in hepatic microsomes?

  • Methodological Answer :

  • Incubation Protocol : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Metabolite Identification : Perform HRMS/MS to detect phase I metabolites (e.g., hydroxylation at the piperidinone ring) .
  • Data Interpretation : Calculate intrinsic clearance (CLint_{int}) using the in vitro half-life method. Compare with reference compounds (e.g., verapamil for high-CL benchmarks) .

Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) :

  • Report exact reagent grades, solvent drying methods, and equipment specifications (e.g., Schlenk line for air-sensitive steps).
  • Include detailed spectral data in supplementary materials, with raw files (e.g., JCAMP-DX for NMR) archived in public repositories like Zenodo .

Q. How should researchers address potential safety concerns when handling 1-Tritylpiperidin-3-one in the lab?

  • Methodological Answer :

  • Hazard Assessment : Review PubChem data (GHS hazard codes) and institutional Safety Data Sheets (SDS) for handling guidelines .
  • Exposure Mitigation : Use fume hoods for synthesis/purification and PPE (nitrile gloves, lab coat) to prevent dermal contact.
  • Waste Disposal : Neutralize waste with acidic methanol (pH <3) before incineration to degrade reactive intermediates .

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